molecular formula C10H8F3NO3S B14048153 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14048153
M. Wt: 279.24 g/mol
InChI Key: MJPNTXUBTIBUJW-UHFFFAOYSA-N
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Description

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a trifluoromethylthio (-S-CF₃) group at position 3. The trifluoromethylthio moiety is a strong electron-withdrawing group (EWG), while the nitro group further enhances the electron-deficient nature of the aromatic ring.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-9(15)6-3-7(14(16)17)5-8(4-6)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

MJPNTXUBTIBUJW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The diazotation of 3-nitro-5-(trifluoromethylthio)aniline serves as a critical precursor step. In a protocol adapted from CA2205694A1, aniline derivatives undergo diazotation in aqueous hydrochloric acid (1.5–4 molar equivalents) with sodium nitrite (1–2 molar equivalents) at 0–25°C. For the target compound, this step would involve:

  • Dissolving 3-nitro-5-(trifluoromethylthio)aniline in a cooled (5–10°C) mixture of HCl and water.
  • Gradual addition of NaNO₂ to form the diazonium salt.
    This intermediate is thermally unstable and requires immediate use in subsequent coupling reactions.

Ketone Formation via Isopropenyl Acetate Coupling

The diazonium salt is reacted with isopropenyl acetate (1–3 molar equivalents) in a polar solvent (e.g., methanol/water) with cuprous chloride catalysis. Key conditions include:

  • Temperature: 40–60°C for 30 minutes to 3 hours.
  • Workup: Separation using heptane, followed by vacuum distillation to isolate the ketone.
    Yield optimization (59.1% in analogous systems) depends on stoichiometric control of sodium acetate (0–3 equivalents), which neutralizes HCl byproducts.

Friedel-Crafts Acylation Strategies

Direct Acylation of Substituted Benzene

Introducing the propan-1-one group via Friedel-Crafts acylation faces challenges due to the deactivating nitro and trifluoromethylthio groups. However, US3965190A demonstrates that electron-deficient aromatics can undergo acylation under vigorous conditions:

  • Pre-functionalization: Synthesize 3-nitro-5-(trifluoromethylthio)benzene through sequential nitration and thiolation.
  • Acylation: React with propionyl chloride in the presence of AlCl₃ at reflux (80–90°C) for 12 hours.
    Yields are typically lower (∼40%) due to steric and electronic deactivation.

Indirect Acylation via Aldehyde Intermediate

An alternative route involves synthesizing 3-nitro-5-(trifluoromethylthio)benzaldehyde, followed by condensation with nitroethane. Adapted from US3965190A:

  • Aldehyde Synthesis : Palladium-catalyzed hydrogenation of 3-nitro-5-(trifluoromethylthio)benzoyl chloride yields the aldehyde.
  • Condensation : React the aldehyde with nitroethane in the presence of n-butylamine (4 hours, reflux), followed by reduction (Fe/HCl) to the ketone.
    This method achieves 60.5% yield in similar systems.

Multi-Step Functionalization Approaches

Sequential Nitration and Thiolation

Comparative Analysis of Methods

Method Key Steps Yield Conditions Challenges
Diazotation/Coupling Diazonium salt + isopropenyl acetate 59.1% 40–60°C, CuCl catalysis Thermal instability of diazonium salt
Friedel-Crafts AlCl₃-mediated acylation ~40% Reflux, 12 hours Low reactivity of deactivated aromatic
Aldehyde Condensation Aldehyde + nitroethane reduction 60.5% Reflux, Fe/HCl Multi-step purification required

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to certain proteins. These interactions can modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8): This analogue lacks the nitro group and has the -S-CF₃ substituent at position 3. Physical properties include a boiling point of 225.3±40.0 °C and density of 1.28±0.1 g/cm³ . Key Difference: Positional isomerism and reduced electron deficiency compared to the target compound.
  • 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806463-00-2):
    The nitro group at position 2 instead of 3 alters steric and electronic effects. Ortho-nitro substituents may hinder rotation or planarization of the aromatic ring, affecting conjugation and intermolecular interactions .

Substituent Type and Functional Group Variations

  • 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2):
    Replaces nitro with an ethoxy (-OEt) group, converting an EWG to an electron-donating group (EDG). This drastically reduces electrophilicity, making the compound less reactive in reactions requiring electron-deficient substrates (e.g., nucleophilic aromatic substitution) .
  • 1-(4-(Phenylsulfonyl)phenyl)propan-1-one (CAS 69567-00-6): Features a sulfonyl (-SO₂Ph) group instead of -S-CF₃.

Structural Analogues with Heterocyclic Systems

  • 3-Chloro-1-(thiophen-2-yl)propan-1-one:
    Replaces the nitro/trifluoromethylthio-substituted benzene with a thiophene ring. The sulfur atom in thiophene contributes to π-electron richness, enhancing electrophilic substitution reactivity at the α-position .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one:
    Incorporates a benzodioxole ring and a -CF₃ group. The benzodioxole moiety increases lipophilicity and may enhance bioavailability compared to nitro-substituted derivatives .

2.4. Physicochemical Properties
A comparative analysis of key properties is summarized below:

Compound (CAS) Substituents Boiling Point (°C) Density (g/cm³) Key Feature(s)
1-(4-(Trifluoromethylthio)phenyl)propan-1-one (1443326-76-8) 4-S-CF₃ 225.3 ± 40.0 1.28 ± 0.1 High lipophilicity
1-(2-Nitro-6-S-CF₃-phenyl)propan-1-one (1806463-00-2) 2-NO₂, 6-S-CF₃ N/A N/A Steric hindrance at ortho position
1-(3-Ethoxy-4-S-CF₃-phenyl)propan-1-one (1804283-20-2) 3-OEt, 4-S-CF₃ N/A N/A Reduced electrophilicity
1-(4-SO₂Ph-phenyl)propan-1-one (69567-00-6) 4-SO₂Ph N/A N/A Strong EWG, higher acidity

Biological Activity

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No: 1805724-03-1) is an organic compound notable for its unique structural features, including a nitro group and a trifluoromethylthio substituent on an aromatic ring. Its molecular formula is C10H8F3NO3S, with a molecular weight of 279.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure.

Chemical Structure and Properties

The presence of the nitro group allows for the generation of reactive intermediates through reduction processes, while the trifluoromethylthio group enhances lipophilicity, facilitating cellular penetration. These properties contribute to the compound's biological activity, making it a subject of interest in various research fields.

Structural Features

FeatureDescription
Molecular FormulaC10H8F3NO3S
Molecular Weight279.24 g/mol
Functional GroupsNitro (–NO2), Trifluoromethylthio (–SCF3)
Chemical ClassAromatic ketone

Research indicates that this compound interacts with various biological targets, potentially modulating several biochemical pathways. The mechanisms of action may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could impact cellular functions.
  • Reactive Intermediates : The reduction of the nitro group can lead to reactive species that may interact with cellular components, influencing signaling pathways and causing cellular stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity : Preliminary findings suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial effects, indicating that this compound might possess similar properties.
  • Cytotoxicity Studies : In vitro assays have demonstrated varying levels of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-oneSimilar structure; different trifluoromethylthio positionVariations in electronic properties
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-oneDifferent positions of nitro and trifluoromethylthio groupsChanges in reactivity and biological activity
1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanoneLacks sulfur atom; contains only trifluoromethyl and nitro groupsDifferent physical properties due to absence of sulfur

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one?

Answer:
Common methods involve Friedel-Crafts acylation or Claisen-Schmidt condensation . For example:

  • Friedel-Crafts acylation of a substituted benzene derivative (e.g., 3-nitro-5-(trifluoromethylthio)benzene) with propionyl chloride in the presence of Lewis acids like AlCl₃ .
  • Claisen-Schmidt condensation between nitro-substituted benzaldehyde derivatives and propan-1-one precursors under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones, followed by reduction if needed .
    Key considerations: Optimize reaction time, temperature, and stoichiometry to minimize side reactions (e.g., over-nitration or sulfonation).

Basic: How is the structural confirmation of this compound achieved?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy (¹H/¹³C): Assign peaks based on substituent electronic effects (e.g., deshielding of aromatic protons due to the nitro and trifluoromethylthio groups) .
  • X-ray crystallography : Refine crystal structures using programs like SHELXL to resolve bond lengths/angles and confirm substituent positions .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns characteristic of nitro and trifluoromethylthio groups .

Advanced: How can researchers address low yields caused by competing by-products during synthesis?

Answer:
Methodological strategies include:

  • Reaction optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF) to favor kinetic control over thermodynamic pathways.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .
  • Purification techniques : Use gradient column chromatography (e.g., silica gel with hexane/ethyl acetate) to separate structurally similar by-products .
    Data contradiction tip : If yields remain inconsistent, perform HPLC-MS to identify hidden impurities and refine reaction conditions .

Advanced: What are the challenges in characterizing the nitro and trifluoromethylthio groups spectroscopically?

Answer:

  • Nitro groups : Exhibit strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), but overlapping signals may occur with aromatic C=C bonds. Use 13C-APT NMR to distinguish nitro carbon environments .
  • Trifluoromethylthio groups : ¹⁹F NMR is critical for confirming the presence and electronic environment of the -SCF₃ group (δ ~40–45 ppm). Dynamic NMR may be required if rotational barriers around the C-S bond cause signal splitting .
    Advanced tip : Combine UV-Vis spectroscopy (λmax shifts due to conjugation) with computational modeling (DFT) to validate assignments .

Advanced: How does the trifluoromethylthio group influence reactivity compared to other electron-withdrawing groups (e.g., -NO₂)?

Answer:

  • Electronic effects : The -SCF₃ group is strongly electron-withdrawing (-I effect) but less deactivating than -NO₂, allowing for selective electrophilic substitution at specific ring positions .
  • Steric effects : The bulkier -SCF₃ group may hinder meta-substitution, favoring para-directing pathways in subsequent reactions. Compare reactivity with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to isolate steric vs. electronic contributions .
    Experimental design : Perform competitive kinetic studies using substituted aryl probes to quantify directing effects .

Advanced: What strategies are used to resolve contradictions in crystallographic data for nitro-substituted propanones?

Answer:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model overlapping lattices .
  • Disorder modeling : For flexible -SCF₃ groups, apply PART instructions in SHELXL to refine occupancies and thermal parameters .
  • Validation tools : Cross-check with PLATON or Mercury to ensure geometric plausibility (e.g., bond lengths within 3σ of expected values) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Nitro group hazards : Avoid friction/heat to prevent explosive decomposition. Store in inert atmospheres at <25°C.
  • -SCF₃ reactivity : Use gloves and fume hoods due to potential sulfur-based toxicity. Quench reactions with aqueous NaHCO₃ to neutralize acidic by-products .

Advanced: How can this compound serve as a precursor for heterocyclic synthesis?

Answer:

  • Fischer indolization : React with phenylhydrazine to form indole derivatives, leveraging the ketone group for cyclization (e.g., as in 1-(4-benzoylphenyl)propan-1-one → indole hybrids) .
  • Palladium-catalyzed cross-coupling : Functionalize the aromatic ring via Suzuki-Miyaura reactions (e.g., attach boronate esters to the nitro-substituted position) .
    Optimization tip : Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to improve yields in coupling reactions .

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